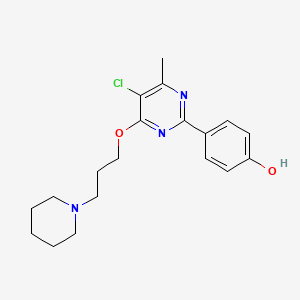
Sigma-1 receptor precursor
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The Sigma-1 receptor precursor is a ligand-operated protein that modulates the activity of several client proteins from its position within the membrane of the endoplasmic reticulum. It is widely expressed in multiple organs, including the nervous system, and plays important roles in the modulation of neuronal physiology and synaptic plasticity . The Sigma-1 receptor is involved in various neurological disorders, including amyotrophic lateral sclerosis, Alzheimer’s disease, and Huntington’s disease .
Métodos De Preparación
The preparation of the Sigma-1 receptor precursor involves synthetic routes and reaction conditions that are specific to the protein’s structure. The receptor is a 223-amino-acid-long transmembrane protein, and its synthesis involves the expression of the corresponding gene in suitable host cells, followed by purification processes . Industrial production methods typically involve the use of recombinant DNA technology to produce the receptor in large quantities for research and therapeutic purposes .
Análisis De Reacciones Químicas
The Sigma-1 receptor precursor undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include specific ligands that bind to the receptor and modulate its activity . Major products formed from these reactions include different conformational states of the receptor, which can influence its interaction with other proteins and cellular pathways .
Aplicaciones Científicas De Investigación
The Sigma-1 receptor precursor has a wide range of scientific research applications. In chemistry, it is studied for its role in modulating the activity of various ion channels and receptors. In biology, it is investigated for its involvement in cellular signaling pathways and its potential as a therapeutic target for neurodegenerative diseases . In medicine, the receptor is explored for its neuroprotective properties and its potential use in treating conditions such as Alzheimer’s disease, Parkinson’s disease, and traumatic brain injury . In industry, the receptor is used in drug discovery and development, particularly for identifying compounds that can modulate its activity .
Mecanismo De Acción
The Sigma-1 receptor precursor exerts its effects through a variety of mechanisms. It acts as a chaperone protein, modulating the activity of several client proteins by binding to them and altering their function . The receptor is involved in regulating calcium homeostasis, oxidative stress, and lipid and protein trafficking . It also plays a role in maintaining the structural and functional stability of the endoplasmic reticulum, mitochondria, and mitochondrial-associated membrane domains . The molecular targets and pathways involved include ion channels, receptors, and signaling molecules that are critical for cellular homeostasis and neuroprotection .
Comparación Con Compuestos Similares
The Sigma-1 receptor precursor is unique in its ability to modulate a wide range of cellular processes and its involvement in various neurological disorders. Similar compounds include other sigma receptors, such as the Sigma-2 receptor, which also play roles in cellular signaling and neuroprotection . the Sigma-1 receptor is distinct in its structural and functional properties, as well as its specific interactions with various ligands and client proteins . Other similar compounds include histamine H3 receptor ligands, which have been studied for their potential therapeutic applications in neurological disorders .
Propiedades
Fórmula molecular |
C19H24ClN3O2 |
|---|---|
Peso molecular |
361.9 g/mol |
Nombre IUPAC |
4-[5-chloro-4-methyl-6-(3-piperidin-1-ylpropoxy)pyrimidin-2-yl]phenol |
InChI |
InChI=1S/C19H24ClN3O2/c1-14-17(20)19(25-13-5-12-23-10-3-2-4-11-23)22-18(21-14)15-6-8-16(24)9-7-15/h6-9,24H,2-5,10-13H2,1H3 |
Clave InChI |
DWMXOHFJNKUDPZ-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=NC(=N1)C2=CC=C(C=C2)O)OCCCN3CCCCC3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


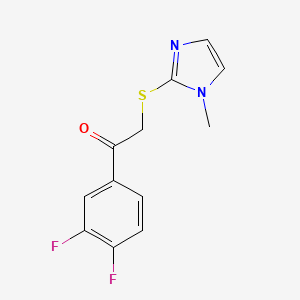
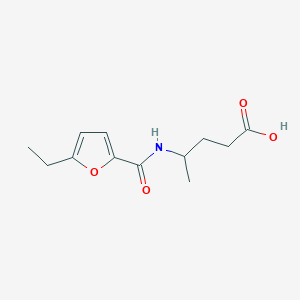
![3-Bicyclo[3.2.0]heptanylmethanol](/img/structure/B14897311.png)
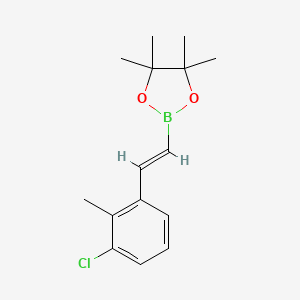
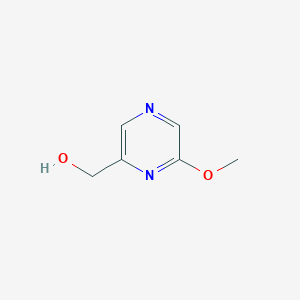
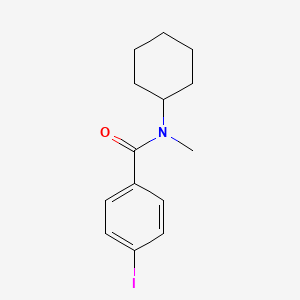
![2-Amino-N-butylbenzo[d]thiazole-6-carboxamide](/img/structure/B14897333.png)
![tert-Butyl (R)-2-(3-bromo-5-oxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)propanoate](/img/structure/B14897335.png)
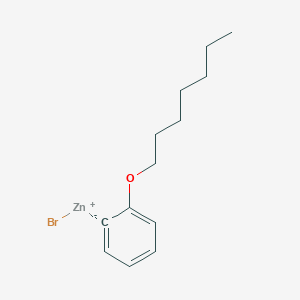
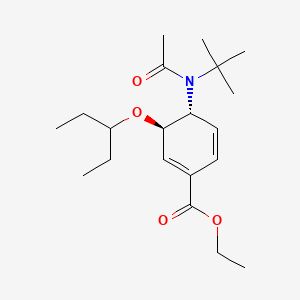
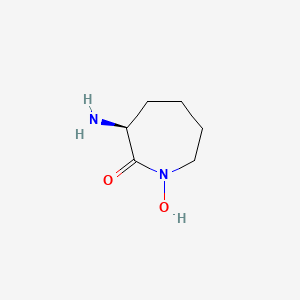
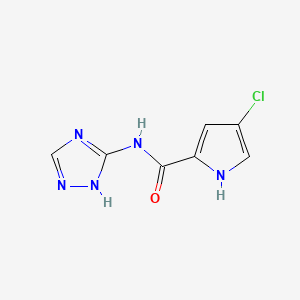
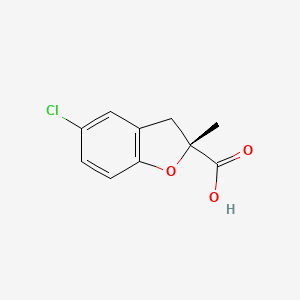
![Isopropyl 2-cyclopropyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)bicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B14897376.png)
